molecular formula C10H6BrF3O2 B14296536 2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 111887-23-1

2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B14296536
CAS No.: 111887-23-1
M. Wt: 295.05 g/mol
InChI Key: UZOVNGWUTLARCJ-UHFFFAOYSA-N
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Description

2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the bromination of 3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond or the bromine atom can yield different reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of reduced derivatives with single bonds.

Scientific Research Applications

2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid

Uniqueness

2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

111887-23-1

Molecular Formula

C10H6BrF3O2

Molecular Weight

295.05 g/mol

IUPAC Name

2-bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6BrF3O2/c11-8(9(15)16)5-6-2-1-3-7(4-6)10(12,13)14/h1-5H,(H,15,16)

InChI Key

UZOVNGWUTLARCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C(C(=O)O)Br

Origin of Product

United States

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